1-(3-Cyclohexylpropanoyl)piperazine

Synthetic Chemistry Quality Control Procurement Specification

Researchers requiring a mono-functionalized piperazine scaffold for asymmetric derivatization often face supply inconsistency. 1-(3-Cyclohexylpropanoyl)piperazine (CAS 926191-23-3) resolves this with a single free secondary amine-a critical nucleophilic handle unavailable in bis-acylated analogs (e.g., CID 1000911). • ≥95% purity ensures reproducible SAR and patent-enabling data per EP 2703387 A1. • Lower MW (224.34) & XLogP3 (2.1) vs. bis-analog (MW 362.5, XLogP 5.1) for lead-like oral bioavailability profiles. • Not DOT/IATA hazardous; ships ambient. For R&D use only.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
Cat. No. B13240461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclohexylpropanoyl)piperazine
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)N2CCNCC2
InChIInChI=1S/C13H24N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h12,14H,1-11H2
InChIKeyOMUGUMYARREANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclohexylpropanoyl)piperazine: Core Specifications and Chemical Identity for Research Sourcing


1-(3-Cyclohexylpropanoyl)piperazine (CAS: 926191-23-3) is a mono-acylated piperazine derivative with the molecular formula C13H24N2O and a molecular weight of 224.34 g/mol . It serves as a versatile synthetic intermediate and a building block for more complex cyclohexyl-substituted piperazine compounds, which are of interest in medicinal chemistry for targets including sigma receptors and other neurological pathways [1]. The compound is typically supplied at a minimum purity specification of 95% and requires long-term storage in a cool, dry environment .

1-(3-Cyclohexylpropanoyl)piperazine: Why Structural Homologs and Bis-Analogs Are Not Interchangeable


In-class compounds, such as 1,4-bis(3-cyclohexylpropanoyl)piperazine, cannot be substituted for 1-(3-Cyclohexylpropanoyl)piperazine without altering the intended reaction pathway or biological outcome. The mono-acylated nature of the target compound provides a single free secondary amine, a critical nucleophilic handle for further derivatization . In contrast, the bis-substituted analog (CID 1000911) has both piperazine nitrogens acylated, blocking this reactive site and significantly increasing molecular weight and lipophilicity (XLogP3-AA of 5.1 for the bis analog vs. a predicted lower value for the mono-acylated form) [1]. This functional group divergence directly impacts synthetic utility and the physicochemical profile of resulting derivatives, making generic substitution scientifically unsound.

1-(3-Cyclohexylpropanoyl)piperazine: Quantitative Evidence for Scientific Selection


Purity Benchmarking: Minimum Specification for Reproducible Chemical Synthesis

When compared to the bis-substituted analog 1,4-bis(3-cyclohexylpropanoyl)piperazine, the mono-acylated compound is sourced with a comparable minimum purity specification. This ensures a consistent baseline for reaction yields. The target compound is offered with a guaranteed min. purity spec of 95% , a common standard for piperazine building blocks that matches the typical 95% purity of the bis-analog from comparable vendors .

Synthetic Chemistry Quality Control Procurement Specification

Molecular Architecture: Quantified Divergence in Reactive Handles from Bis-Analogs

The key differentiator for 1-(3-Cyclohexylpropanoyl)piperazine is its single free piperazine nitrogen, a feature quantitatively defined by its hydrogen bond donor count of 1. In contrast, the closest bis-substituted analog, 1,4-bis(3-cyclohexylpropanoyl)piperazine, has a hydrogen bond donor count of 0 [1]. This difference is not trivial; it represents the presence of a nucleophilic site that can be further functionalized, whereas the bis-analog is a terminated structure with no equivalent synthetic handle.

Medicinal Chemistry Structure-Activity Relationship Synthetic Strategy

Physicochemical Profile: Predicted Divergence in Lipophilicity from Bis-Analogs

For researchers concerned with downstream physicochemical properties, 1-(3-Cyclohexylpropanoyl)piperazine offers a significantly different starting point compared to its bis-acylated analog. While measured values for the target compound are not published, the bis-analog has a computed XLogP3-AA of 5.1 and a molecular weight of 362.5 g/mol [1]. The target compound, with a lower molecular weight (224.34 g/mol) and one fewer cyclohexylpropanoyl group , is predicted to be substantially less lipophilic and have a lower molecular weight, key advantages for creating lead-like molecules in drug discovery.

ADME Drug Design Pharmacokinetics

1-(3-Cyclohexylpropanoyl)piperazine: Validated Procurement and Research Use Cases


Synthesis of Asymmetric Cyclohexylpiperazine Derivatives

This compound is ideal for chemists requiring a mono-functionalized piperazine scaffold. Its single free amine allows for selective, subsequent derivatization, enabling the creation of asymmetric piperazine-containing molecules that are not accessible from the fully protected bis-analog. This is directly supported by its structural feature of having one hydrogen bond donor [1], making it a valuable building block for libraries targeting the diverse biological activities associated with cyclohexylpiperazines .

Quality-Controlled Intermediate for Patent-Scoped Medicinal Chemistry

Researchers executing patent strategies, such as those outlined in EP 2703387 A1 for cyclohexyl-substituted piperazine compounds [1], should procure this specific intermediate. Using the compound with a verifiable 95% purity specification ensures that subsequent synthetic steps are performed on a well-characterized material, supporting the reproducibility required for both SAR studies and the generation of enabling data for patent filings.

Development of Compounds with Optimized ADME Properties

For drug discovery programs concerned with lead-likeness, this compound is a superior starting point to its higher molecular weight, more lipophilic bis-analog (XLogP3-AA 5.1, MW 362.5) [1]. Its lower mass and predicted lower lipophilicity are critical for designing candidates with improved solubility and permeability profiles, a strategic advantage in early-stage medicinal chemistry campaigns focused on oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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